1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine
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Overview
Description
1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine is a synthetic organic compound belonging to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. This particular compound features a benzyl group, a methoxymethyl group, and a 2-methylpropyl group attached to the pyrrolidine ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base, such as sodium hydride or potassium carbonate.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride and a base, such as sodium hydride or potassium carbonate.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via a nucleophilic substitution reaction using 2-methylpropyl bromide and a base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to carry out the reactions under controlled conditions, leading to higher selectivity and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles, such as halides or alkoxides, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride, methoxymethyl chloride, 2-methylpropyl bromide in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines with different functional groups.
Scientific Research Applications
1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-(methoxymethyl)pyrrolidine: Lacks the 2-methylpropyl group, making it less sterically hindered.
1-Benzyl-2-(2-methylpropyl)pyrrolidine: Lacks the methoxymethyl group, affecting its reactivity and solubility.
2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine: Lacks the benzyl group, altering its electronic properties and interactions.
Uniqueness
1-Benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
1-benzyl-2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15(2)12-17(14-19-3)10-7-11-18(17)13-16-8-5-4-6-9-16/h4-6,8-9,15H,7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGWZMNMFAPAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN1CC2=CC=CC=C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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